N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClFN4O3S and its molecular weight is 446.88. The purity is usually 95%.
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Biological Activity
N-(4-Chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C20H16ClFN4O3S and a molecular weight of 446.9 g/mol. Its structure features a pyrido-thiadiazine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C20H16ClFN4O3S |
Molecular Weight | 446.9 g/mol |
CAS Number | 1251670-54-8 |
Anticancer Activity
Research indicates that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer activities against various human cancer cell lines. In particular, compounds with similar structural motifs have shown promising results against colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.
Case Studies
- Study on Anticancer Properties :
- Mechanistic Insights :
Other Biological Activities
In addition to anticancer properties, this compound has been studied for other pharmacological effects:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
- Enzyme Inhibition : The compound has shown inhibitory activity against acetylcholinesterase and urease enzymes, suggesting applications in treating conditions like Alzheimer's disease and urinary infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate moderate bioavailability; however, detailed pharmacokinetic profiles are still needed.
Toxicity Studies
Toxicological assessments reveal that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate safety profiles before clinical applications can be considered.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O3S/c21-14-6-8-16(9-7-14)24-19(27)12-25-13-26(17-4-1-3-15(22)11-17)20-18(30(25,28)29)5-2-10-23-20/h1-11H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWPJKSBBYTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.